![molecular formula C13H13NOS B184645 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide CAS No. 60263-93-6](/img/structure/B184645.png)
2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide, also known as PESP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PESP belongs to the class of organic compounds known as pyridines, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. In cell culture studies, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In animal studies, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been reported to lower blood pressure, improve cardiac function, and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide in lab experiments is its high purity and good yield. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide. One area of interest is the development of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide-based therapeutics for the treatment of inflammatory and cardiovascular diseases. Another area of interest is the investigation of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide's potential neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide and its effects on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide involves the reaction of 2-bromo-1-(phenylthio)pyridine with sodium hydrosulfide in the presence of a palladium catalyst. The resulting product is then oxidized with hydrogen peroxide to yield 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide. This method has been reported to yield 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide in high purity and good yield.
Aplicaciones Científicas De Investigación
2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been studied for its potential therapeutic properties in various scientific fields. In medicinal chemistry, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been investigated for its anti-inflammatory and anti-cancer activities. In pharmacology, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been studied for its effects on the cardiovascular system, including its ability to lower blood pressure and improve cardiac function. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has also been investigated for its neuroprotective properties in neuroscience research.
Propiedades
Número CAS |
60263-93-6 |
|---|---|
Nombre del producto |
2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide |
Fórmula molecular |
C13H13NOS |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
1-oxido-2-(1-phenylethylsulfanyl)pyridin-1-ium |
InChI |
InChI=1S/C13H13NOS/c1-11(12-7-3-2-4-8-12)16-13-9-5-6-10-14(13)15/h2-11H,1H3 |
Clave InChI |
QSVIPYGDCKFOHI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-] |
SMILES canónico |
CC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-] |
Solubilidad |
34.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



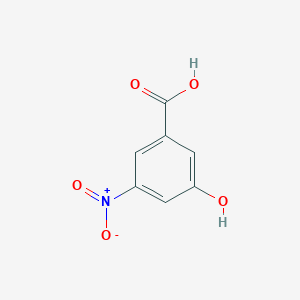
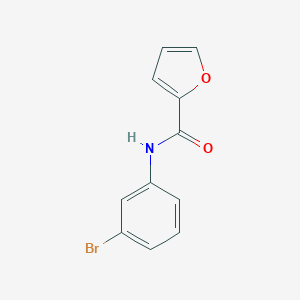
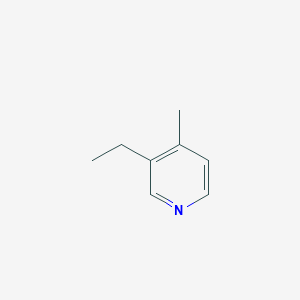
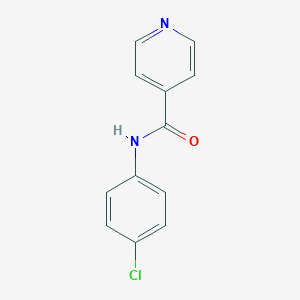
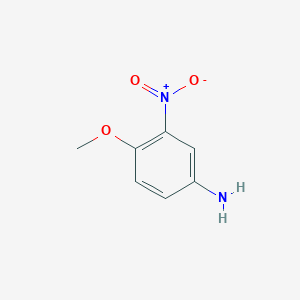

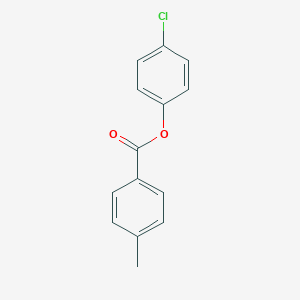
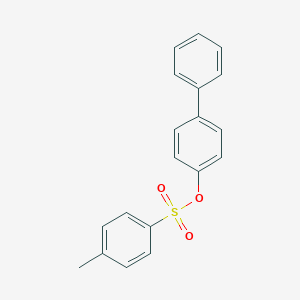

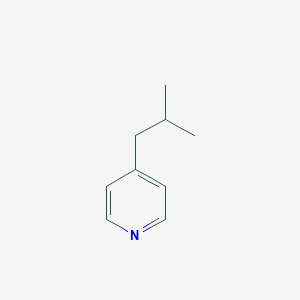
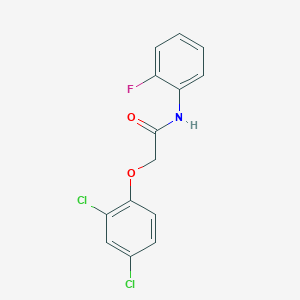
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)
